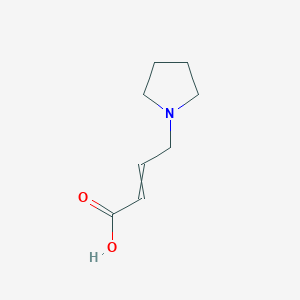

4-(Pyrrolidin-1-yl)but-2-enoic acid

説明

4-(Pyrrolidin-1-yl)but-2-enoic acid is a chemical compound with potentially significant applications in chemistry and material science. It is related to compounds studied for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)but-2-enoic acid often involves complex organic synthesis processes. For example, a study describes the synthesis of a related compound, 4-(pyrrolidin-1-yl)pyridine-catalyzed esterification of 2-cyclohexylideneacetic acids, highlighting the intricate steps involved in the synthesis of such compounds (Sano et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)but-2-enoic acid is often characterized by X-ray diffraction and other advanced techniques. For instance, the structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using single crystal X-ray diffraction (Naveen et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds like 4-(Pyrrolidin-1-yl)but-2-enoic acid is often studied in the context of their interaction with other chemicals. For example, the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene is a study in the unusual regio- and stereo-chemistry of such reactions (Fabrissin et al., 1980).

Physical Properties Analysis

The physical properties of similar compounds are often studied to understand their stability, solubility, and other characteristics. For instance, the study of a cocrystal of propynoic acid and 4-(1-pyrrolidino)-pyridine gives insights into the physical properties of such chemical structures (Wheeler & Foxman, 1992).

Chemical Properties Analysis

Chemical properties, including reactivity and bonding, are key aspects of research. The synthesis and properties of novel complexes derived from related compounds provide insights into the chemical behavior of 4-(Pyrrolidin-1-yl)but-2-enoic acid and its analogs (Du et al., 2016).

科学的研究の応用

Synthesis of Heterocyclic Compounds : Rossi et al. (2007) demonstrated the synthesis of 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, using 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines. This study highlights the utility of 4-(Pyrrolidin-1-yl)but-2-enoic acid in generating diverse heterocyclic compounds through different reaction mechanisms, including stereospecific [4+2] cycloaddition and addition/cyclization pathways (Rossi et al., 2007).

Chemical Reactions and Stereochemistry : Fabrissin et al. (1980) investigated the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene. Their study revealed unique regio- and stereo-chemistry in these reactions, highlighting the complexity and potential applications of pyrrolidine derivatives in organic synthesis (Fabrissin et al., 1980).

Deconjugative Esterification : Sano et al. (2006) described a novel deconjugative esterification of 2-cyclohexylideneacetic acids using 4-(Pyrrolidin-1-yl)pyridine as a catalyst. This research contributes to the understanding of esterification processes involving pyrrolidine derivatives, showing potential in the synthesis of complex organic molecules (Sano et al., 2006).

Biological Applications : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, noting their significance in medicine and industry, such as in dyes and agrochemical substances. Their work on [3+2] cycloaddition demonstrated the polar nature of the reaction and its applicability under mild conditions, showing the relevance of pyrrolidine derivatives in creating biologically active compounds (Żmigrodzka et al., 2022).

Pharmacokinetics and Antiviral Activity : Patick et al. (2005) explored the antiviral activity and pharmacokinetics of a novel compound related to 4-(Pyrrolidin-1-yl)but-2-enoic acid. This study demonstrates the potential of such compounds in the treatment of human rhinovirus, contributing to the development of new antiviral agents (Patick et al., 2005).

Safety And Hazards

The safety information for “4-(Pyrrolidin-1-yl)but-2-enoic acid” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

将来の方向性

The future directions for “4-(Pyrrolidin-1-yl)but-2-enoic acid” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new molecules often starts by studying the binding conformation of existing compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

4-pyrrolidin-1-ylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h3-4H,1-2,5-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFIUBOAHQZQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699417 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)but-2-enoic acid | |

CAS RN |

848133-09-5 | |

| Record name | 4-(Pyrrolidin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)